heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate
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Overview
Description
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is a complex organic compound with a molecular formula of C44H87NO5 and a molecular weight of 710.17 g/mol . This compound is characterized by its terminal hydroxyl group and two alkane tails split off from an ester group . It is primarily used in the modification and building of lipid nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with an amino alcohol under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process may include the use of solvents and purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Employed in the development of lipid nanoparticles for drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and controlled release formulations.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, enhancing the stability and delivery efficiency of encapsulated drugs. The molecular targets include cell membranes and intracellular pathways involved in endocytosis and drug release .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 7-(3-hydroxypropylamino)heptanoate: Similar structure but lacks the undecoxyhexyl group.
SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-undecyloxy)hexyl)amino)octanoate): Used in lipid nanoparticle formulations for mRNA delivery.
Uniqueness
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is unique due to its specific structural features, which confer enhanced stability and functionality in lipid nanoparticle systems. Its ability to form stable complexes with various drugs makes it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C44H87NO5 |
---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-23-31-41-49-43(47)35-28-24-30-38-45(39-32-40-46)37-29-22-21-27-36-44(48)50-42(33-25-19-14-11-8-5-2)34-26-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
PLFYZWLZPLFNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
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